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molecular formula C17H14FNO3 B8494495 Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate

Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate

Cat. No. B8494495
M. Wt: 299.30 g/mol
InChI Key: ADSKQWNKFDBWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06737435B1

Procedure details

A solution of methyl-2-azido-3-(2-fluoro-3-benzyloxyphenyl)propenoate (16.7 g) in xylene (600 ml) was added dropwise with stirring to refluxino xylene (2.4 L) over 1 hour and then stirred for a further 20 minutes. The reaction mixture was concentrated in vacuo and purified by flash column chromatography, using a gradient of 0-100% ethyl acetate/iso-hexane as eluent to give the product as a yellow solid (12.93 g) 1H NMR (DMSO-d6) δ 3.85(s, 3H), 5.15(s, 2H), 7.05-7.45(m, 8H), 12.06(s, 1H); M/z(+) 300.4 (MH+)
Name
methyl-2-azido-3-(2-fluoro-3-benzyloxyphenyl)propenoate
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:24])[C:4]([N:21]=[N+]=[N-])=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:7]=1[F:20]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]([C:4]1[NH:21][C:11]2[C:6]([CH:5]=1)=[C:7]([F:20])[C:8]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[CH:9][CH:10]=2)=[O:24]

Inputs

Step One
Name
methyl-2-azido-3-(2-fluoro-3-benzyloxyphenyl)propenoate
Quantity
16.7 g
Type
reactant
Smiles
COC(C(=CC1=C(C(=CC=C1)OCC1=CC=CC=C1)F)N=[N+]=[N-])=O
Name
Quantity
600 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
2.4 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for a further 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1NC2=CC=C(C(=C2C1)F)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.93 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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